2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE

Descripción

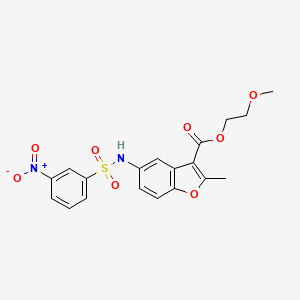

2-Methoxyethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a 2-methoxyethyl ester at position 3, a methyl group at position 2, and a 3-nitrobenzenesulfonamido substituent at position 5 of the benzofuran core.

Propiedades

IUPAC Name |

2-methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O8S/c1-12-18(19(22)28-9-8-27-2)16-10-13(6-7-17(16)29-12)20-30(25,26)15-5-3-4-14(11-15)21(23)24/h3-7,10-11,20H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYXAVWGPLQNAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

Introduction of the Nitrobenzenesulfonamido Group: The nitrobenzenesulfonamido group can be introduced through a nucleophilic substitution reaction using a nitrobenzenesulfonyl chloride and an amine derivative.

Esterification: The final step involves the esterification of the carboxylic acid group with methoxyethanol in the presence of a suitable catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Substitution: The sulfonamido group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Acidic or basic hydrolysis conditions.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of the corresponding amino derivative.

Reduction: Formation of the carboxylic acid derivative.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonamido group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The benzofuran ring system may also contribute to the compound’s overall activity by stabilizing the interaction with the target molecules.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous benzofuran derivatives, focusing on substituent variations at position 5 and their implications:

Key Observations:

Sulfonamide vs. Ester Substituents :

- Sulfonamides (e.g., target compound and ) enable hydrogen-bonding interactions, making them suitable for targeting enzymes or receptors.

- Esters (e.g., ) may improve membrane permeability due to increased lipophilicity but are prone to hydrolysis in biological systems.

In contrast, the para-methyl group in offers steric hindrance without electronic activation.

Heterocyclic Modifications :

- The nitrofuran substituent in introduces a heterocyclic ring, which could confer unique redox properties or metabolic stability compared to purely aromatic systems.

Research Findings and Implications

While direct studies on the target compound are absent in the provided evidence, insights can be extrapolated from analogous research:

- highlights the importance of methoxyethyl and nitro-substituted aromatic groups in inhibiting fungal histone deacetylases (HDACs). Although the study focuses on boronic acid derivatives, the structural similarity suggests that the target compound’s sulfonamido group could similarly interact with enzyme active sites .

- Electron-Withdrawing Effects : The nitro group in the target compound may enhance binding affinity to targets requiring electrophilic interactions, as seen in protease inhibitors.

- Sulfonamide Pharmacophore : Sulfonamides are well-documented in drug design (e.g., sulfa drugs), supporting the hypothesis that the target compound could exhibit antimicrobial or anti-inflammatory activity .

Actividad Biológica

2-Methoxyethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzofuran Core : This is achieved through cyclization of a precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

- Introduction of the Nitrobenzenesulfonamido Group : The benzofuran derivative reacts with 3-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.

- Esterification : The final step involves esterification of the carboxylic acid group with methanol using a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory processes and cell survival pathways. The nitrobenzenesulfonamido group is particularly significant as it can interact with amino acid residues in enzyme active sites, modulating their activity .

In Vitro Studies

A series of studies have evaluated the compound's efficacy in various biological contexts:

- Cardioprotective Effects : In a study assessing ischemic cell death, derivatives similar to this compound were shown to inhibit cell death in H9c2 cells under oxygen-glucose deprivation conditions. The most potent analogs had an EC50 value around 0.532 μM, indicating strong protective effects against ischemic injury .

- Neuroprotective Activity : Research on benzofuran derivatives has demonstrated neuroprotective effects against NMDA-induced excitotoxicity. Compounds with specific substitutions exhibited significant protection at concentrations as low as 30 μM, comparable to known neuroprotectants .

Antioxidant Properties

The compound also shows promise as an antioxidant. Certain derivatives have been tested for their ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in neuronal tissues, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the biological relevance of benzofuran derivatives:

- Neuroprotection Against Excitotoxicity : A study involving primary cultured rat cortical neurons found that specific benzofuran derivatives significantly reduced NMDA-induced cell death, supporting their potential use in treating neurodegenerative disorders .

- Cardiac Protection : Another investigation focused on the cardioprotective effects of related compounds during ischemic conditions, demonstrating that modifications to the benzofuran structure can enhance protective efficacy against cardiac cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.